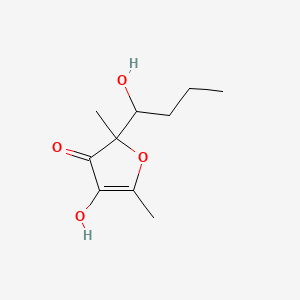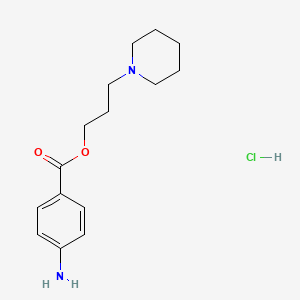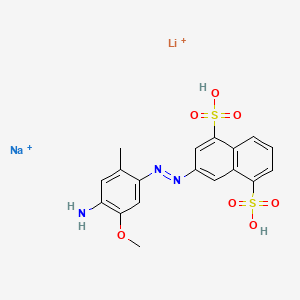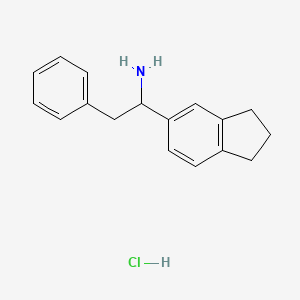
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with hydroxy and hydroxybutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the hydroxy and hydroxybutyl groups through selective functionalization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring and substituents can be reduced under specific conditions.
Substitution: Functional groups on the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can lead to fully saturated compounds.
Applications De Recherche Scientifique
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for active pharmaceutical ingredients.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxybutyl groups can form hydrogen bonds and other interactions with these targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxy-substituted furans and hydroxybutyl derivatives. Examples are:
- 4-Hydroxy-2-methylfuran
- 2-(1-Hydroxybutyl)-5-methylfuran
Uniqueness
What sets 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
51994-16-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C10H16O4/c1-4-5-7(11)10(3)9(13)8(12)6(2)14-10/h7,11-12H,4-5H2,1-3H3 |
Clé InChI |
NOYLNCIBDODDPI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1(C(=O)C(=C(O1)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)









